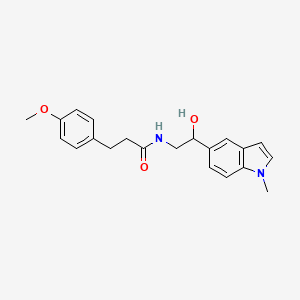

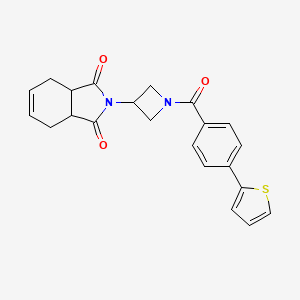

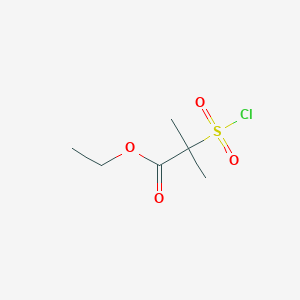

1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-5-phenyl-1H-pyrazole-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related pyrazole derivatives typically involves multistep chemical processes, including the formation of the pyrazole core, followed by subsequent functionalization with various substituents. For compounds with similar structural motifs, methods often entail reactions under controlled conditions to ensure the regiospecific addition of each group, preserving the delicate balance of reactivity and stability needed to achieve the final compound (Kumara et al., 2018).

Molecular Structure Analysis

The molecular structure of such compounds is usually confirmed using techniques like NMR, mass spectrometry, and particularly X-ray crystallography, which can elucidate the relative positions of the various substituents and the overall conformation of the molecule. These analyses reveal intricate details like dihedral angles, confirming twisted conformations between rings, and the presence of specific intermolecular interactions (Kumara et al., 2018).

Chemical Reactions and Properties

Chemical reactivity in pyrazole derivatives is largely influenced by the electronic nature of the substituents and the pyrazole core. The presence of electron-donating or withdrawing groups can significantly alter the compound's reactivity towards nucleophilic and electrophilic agents. Moreover, hydrogen bonding capabilities, as demonstrated by compounds with similar structures, play a crucial role in dictating solubility and reactivity patterns (Kumara et al., 2018).

Physical Properties Analysis

Physical properties such as solubility, melting point, and thermal stability are closely tied to molecular structure. X-ray crystallography and thermal analysis can reveal how intermolecular interactions, like hydrogen bonding and π-π stacking, influence these properties. For instance, thermal stability assessments indicate that such compounds are stable up to significant temperatures, showcasing potential for varied applications (Kumara et al., 2018).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards various chemical reagents, are primarily determined by the functional groups present in the molecule. Detailed spectroscopic analysis, including NMR and IR, alongside computational methods like DFT calculations, can provide insights into the electronic structure, aiding in the prediction of reactivity patterns and stability under different conditions (Kumara et al., 2018).

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Pyrazole derivatives, including those with carboxamide groups, have been extensively synthesized and characterized for various applications. For instance, Hassan, Hafez, and Osman (2014) synthesized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, which were screened for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, highlighting their potential in cancer research (Hassan, Hafez, & Osman, 2014). Additionally, Kumara and colleagues (2018) focused on the synthesis and characterization of novel pyrazole derivatives for potential thermo-optical applications (Kumara, Kumar, Kumar, & Lokanath, 2018).

Antimicrobial and Antifungal Activities

Research on pyrazole derivatives also extends to antimicrobial and antifungal activities. Raju et al. (2010) synthesized novel pyrazol-5-amine benzamides that exhibited significant antibacterial and antifungal activities, suggesting their use as potential antimicrobial agents (Raju, Nagamani, Chandrappa, Ananda, Vinaya, Thimmegowda, Byregowda, & Rangappa, 2010).

Herbicidal Activity

In the agricultural sector, pyrazole carboxamide derivatives have been explored for their herbicidal efficacy. Ohno and colleagues (2004) synthesized a series of pyrazole-4-carboxamide derivatives, evaluating their herbicidal activity against various weeds, demonstrating their potential as effective herbicides (Ohno, Watanabe, Matsukawa, Ueda, Sakurai, Hori, & Hirai, 2004).

Inhibitory Effects on Human Diseases

The inhibition of cyclooxygenase-1-selective enzymes by compounds like SC-560, a 5-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole, highlights the therapeutic potential of pyrazole derivatives in treating inflammatory conditions (Long, Theiss, Li, & Loftin, 2009).

Eigenschaften

IUPAC Name |

1-(1,1-dioxothiolan-3-yl)-N-[(4-methoxyphenyl)methyl]-5-phenylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O4S/c1-29-19-9-7-16(8-10-19)14-23-22(26)20-13-21(17-5-3-2-4-6-17)25(24-20)18-11-12-30(27,28)15-18/h2-10,13,18H,11-12,14-15H2,1H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKUZFLOMYMRPCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)C2=NN(C(=C2)C3=CC=CC=C3)C4CCS(=O)(=O)C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline](/img/structure/B2496820.png)

![3-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2496826.png)

![5-acetyl-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2496827.png)